Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate
Overview
Description
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate is a heterocyclic compound that contains both imidazole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones in the presence of polyethylene glycol-400 (PEG-400) as a green reaction medium and catalyst under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for the efficient production of the compound without the need for intermediate isolation, thus reducing waste and improving overall yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent.
Mechanism of Action
The mechanism of action of ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent . The compound may also interact with enzymes and proteins involved in various biochemical pathways, further contributing to its biological activity .
Comparison with Similar Compounds
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methylimidazo[2,1-B]thiazole-5-carboxylate: This compound has a similar structure but differs in the position of the methyl group.
Imidazo[2,1-B]thiazole derivatives: These compounds share the imidazo[2,1-B]thiazole core but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-4-10-9-11(7)6(2)5-14-9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWNWNGJJRCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712238 | |
Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98953-04-9 | |
Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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